4-(4-氟-3-甲基苯基)丁酸

描述

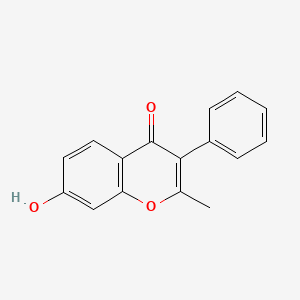

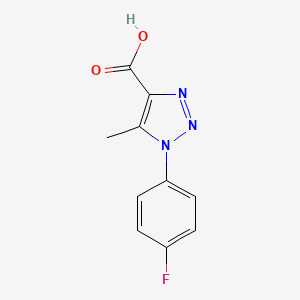

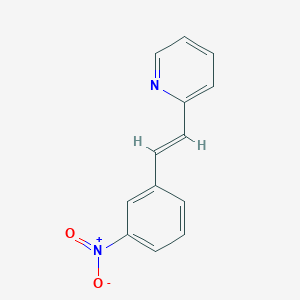

“4-(4-Fluoro-3-methylphenyl)butanoic acid” is a chemical compound with the CAS Number: 331-43-1 . It has a molecular weight of 196.22 and its IUPAC name is 4-(4-fluoro-3-methylphenyl)butanoic acid .

Molecular Structure Analysis

The InChI code for “4-(4-Fluoro-3-methylphenyl)butanoic acid” is 1S/C11H13FO2/c1-8-7-9 (5-6-10 (8)12)3-2-4-11 (13)14/h5-7H,2-4H2,1H3, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“4-(4-Fluoro-3-methylphenyl)butanoic acid” has a boiling point of 311.7±27.0 C at 760 mmHg and a melting point of 64-65 C . It is a solid at room temperature .科学研究应用

Pharmacology

4-(4-Fluoro-3-methylphenyl)butanoic acid: is utilized in pharmacological research as a precursor for the synthesis of various pharmacologically active compounds. Its fluorinated aromatic structure makes it a valuable intermediate in designing receptor-specific drugs, potentially enhancing their binding affinity and selectivity due to the electron-withdrawing nature of the fluorine atom .

Material Science

In material science, this compound finds its application in the development of novel organic materials. Its rigid molecular structure can contribute to the thermal stability of polymers, and the presence of a fluorine atom could impart hydrophobic properties, which are beneficial in creating water-resistant materials.

Chemical Synthesis

4-(4-Fluoro-3-methylphenyl)butanoic acid: serves as a building block in chemical synthesis. It’s involved in the preparation of complex organic molecules through various reactions, including coupling reactions and as a starting material for the synthesis of more complex derivatives used in organic chemistry research .

Medical Research

In medical research, this compound is explored for its potential therapeutic applications. It could be a candidate for the development of new anti-inflammatory or analgesic drugs, given its structural similarity to other compounds with known medicinal properties .

Environmental Studies

Environmental studies may leverage 4-(4-Fluoro-3-methylphenyl)butanoic acid to understand the behavior of fluorinated organic compounds in the environment. Its degradation products and interaction with environmental factors like UV light and microbial activity are areas of interest for researchers studying pollution and remediation processes .

Industrial Applications

Industrially, 4-(4-Fluoro-3-methylphenyl)butanoic acid could be used in the synthesis of performance chemicals, such as lubricants, adhesives, and sealants. Its properties might enhance the performance of these products under extreme conditions like high temperatures and pressures.

安全和危害

属性

IUPAC Name |

4-(4-fluoro-3-methylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-8-7-9(5-6-10(8)12)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULMKQGHCXYECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424658 | |

| Record name | 4-(4-fluoro-3-methylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluoro-3-methylphenyl)butanoic acid | |

CAS RN |

331-43-1 | |

| Record name | 4-Fluoro-3-methylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-fluoro-3-methylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B1309940.png)

![6-(tert-Butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1309945.png)

![(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1309951.png)

![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)

![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)

![3-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1309965.png)